3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
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Overview
Description
3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of hydrazinylidene derivatives
Preparation Methods
The synthesis of 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of a quinoline derivative with a hydrazine compound. One common method involves the condensation of 1-phenylquinoline-2,4-dione with 4-nitrophenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different hydrazinylidene derivatives.
Scientific Research Applications
3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar compounds to 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione include:
3-[2-(4-Nitrophenyl)hydrazinylidene]furan-2(3H)-one: This compound has similar hydrazinylidene and nitrophenyl groups but differs in the core structure.
1-Phenyl-3-(4-nitrophenyl)triazene: This compound also contains a nitrophenyl group but has a triazene core instead of a quinoline core. The uniqueness of this compound lies in its quinoline core, which provides distinct electronic and steric properties compared to other similar compounds.
Properties
CAS No. |
649723-30-8 |
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Molecular Formula |
C21H14N4O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-nitrophenyl)diazenyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C21H14N4O4/c26-20-17-8-4-5-9-18(17)24(15-6-2-1-3-7-15)21(27)19(20)23-22-14-10-12-16(13-11-14)25(28)29/h1-13,26H |
InChI Key |
WEFLHFGLRHLSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=NC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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